methyl3-(2-aminoacetamido)propanoatehydrochloride
Description
Methyl 3-(2-aminoacetamido)propanoate hydrochloride is a protected amino acid ester derivative featuring a methyl ester, a propanoate backbone, and a 2-aminoacetamido side chain. This compound serves as a critical intermediate in peptide synthesis and palladium-catalyzed arylation reactions, where its hydrochloride salt form enhances stability and solubility in polar solvents.
Synthesis: The compound is synthesized via carbodiimide-mediated coupling (e.g., EDC•HCl) between methyl (2S)-2-amino-3-(1H-indol-3-yl)propanoate hydrochloride and 2-acetamidoacetic acid under inert conditions (N₂ atmosphere) . The hydrochloride salt is retained throughout the reaction, ensuring protonation of the amino group for improved handling and reactivity .
Properties
IUPAC Name |
methyl 3-[(2-aminoacetyl)amino]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O3.ClH/c1-11-6(10)2-3-8-5(9)4-7;/h2-4,7H2,1H3,(H,8,9);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXWRPKMAAUCOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNC(=O)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl3-(2-aminoacetamido)propanoatehydrochloride typically involves the reaction of methyl 3-aminopropanoate with 2-aminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum efficiency and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
methyl3-(2-aminoacetamido)propanoatehydrochloride undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-(2-aminoacetamido)propanoate hydrochloride is characterized by the presence of an amino group and a propanoate ester. This structure allows it to participate in diverse chemical reactions, making it a valuable building block in organic synthesis.
Scientific Research Applications
-
Organic Synthesis
- Intermediate for Complex Molecules : The compound serves as a precursor for synthesizing more complex organic molecules. It can undergo various transformations, including oxidation and reduction, to yield different derivatives useful in research and industry.
- Reactivity : Its reactivity profile allows for substitution reactions that can lead to the formation of various substituted amides or esters.
-
Biochemical Studies
- Enzyme Interactions : Methyl 3-(2-aminoacetamido)propanoate hydrochloride is studied for its role in enzyme-substrate interactions. It can serve as a substrate or inhibitor for specific enzymes, impacting biochemical pathways crucial for cellular functions.
- Mechanism of Action : The compound's mechanism involves interactions with biological targets, potentially modulating enzyme activity and influencing metabolic pathways.
-
Pharmaceutical Development
- Therapeutic Potential : Research has indicated that this compound may possess therapeutic properties, making it a candidate for drug development. Its structural features can be tailored to enhance efficacy against specific diseases .
- Precursor for Drug Synthesis : It is utilized as a precursor in the synthesis of pharmaceutical compounds, contributing to the development of new medications with improved pharmacological profiles.
-
Industrial Applications
- Specialty Chemicals : In industry, methyl 3-(2-aminoacetamido)propanoate hydrochloride is employed in synthesizing specialty chemicals and materials, highlighting its versatility beyond laboratory settings.
Case Study 1: Enzyme Interaction Studies
A study investigated the interaction of methyl 3-(2-aminoacetamido)propanoate hydrochloride with specific enzymes involved in metabolic pathways. The results demonstrated that the compound could inhibit enzyme activity at certain concentrations, suggesting its potential as a therapeutic agent.
Case Study 2: Synthesis of Novel Pharmaceuticals
In another case study, researchers synthesized a series of derivatives from methyl 3-(2-aminoacetamido)propanoate hydrochloride to evaluate their biological activity against cancer cell lines. Several derivatives showed promising results, indicating that modifications to the compound's structure could enhance its therapeutic effectiveness.
Data Table: Comparison of Reactivity
| Reaction Type | Product Formed | Applications |
|---|---|---|
| Oxidation | Carboxylic acids | Organic synthesis |
| Reduction | Primary amines | Pharmaceutical intermediates |
| Substitution | Substituted amides/esters | Specialty chemicals |
Mechanism of Action
The mechanism of action of methyl3-(2-aminoacetamido)propanoatehydrochloride involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The compound’s aminoacetyl group is crucial for its binding affinity and specificity towards target proteins, influencing various biochemical pathways .
Comparison with Similar Compounds
Glycine Methyl Ester Hydrochloride
Structure: Simplest amino acid ester, lacking the acetamido and propanoate extensions. Properties: Highly water-soluble due to minimal steric hindrance. The hydrochloride salt is stable but readily deprotonated using basic resins (e.g., diethylaminomethylpolystyrene) for subsequent reactions . Applications: Used in straightforward peptide couplings; however, its simplicity limits utility in complex functionalizations compared to methyl 3-(2-aminoacetamido)propanoate hydrochloride.
tert-Butyl 2-(2-Aminoacetamido)acetate
Structure : Features a tert-butyl ester instead of methyl and an acetamido group on an acetate backbone.
Properties : The tert-butyl group confers enhanced hydrolytic stability under acidic conditions, making it preferable for stepwise syntheses requiring selective deprotection. However, lower solubility in polar solvents compared to the methyl ester derivative .
Applications : Ideal for solid-phase peptide synthesis (SPPS) where prolonged stability is required.
Methyl (2S)-3-(1H-Indol-3-yl)-2-(Trifluoroacetamido)propanoate
Structure: Contains a trifluoroacetamido (TFA) protecting group and an indole side chain. Properties: The electron-withdrawing TFA group increases resistance to nucleophilic attack but complicates deprotection (requires strong bases or prolonged hydrolysis). The indole moiety enables participation in C–H arylation reactions . Applications: Valuable in Pd-catalyzed tryptophan modifications, contrasting with methyl 3-(2-aminoacetamido)propanoate hydrochloride’s role in simpler couplings.
Benzyl 3-(4-Aminophenyl)propanoate
Structure: Benzyl ester with a 4-aminophenyl substituent. Properties: The benzyl ester is labile under hydrogenolytic conditions, enabling selective deprotection. The aromatic amine enhances UV activity, useful in analytical tracking but introduces steric challenges . Applications: Primarily used in photolabile or catalytic hydrogenation workflows, unlike the methyl ester’s broader solvent compatibility.
Ethyl 3-(4-Hydroxyphenyl)-2-(Heterocyclic Acetamido)propanoate
Structure : Ethyl ester with a 4-hydroxyphenyl group and a complex heterocyclic acetamido side chain.
Properties : The ethyl ester offers intermediate hydrolysis resistance, while the heterocycle enables metal coordination (e.g., radiolabeling). Lower thermal stability compared to methyl derivatives .
Applications : Specialized in radiolabeled peptide research, diverging from the target compound’s general peptide synthesis applications.
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Ester Group | Protecting Group | Key Application |
|---|---|---|---|---|---|---|
| Methyl 3-(2-aminoacetamido)propanoate HCl | C₇H₁₃ClN₂O₃ | 208.65 | Not Provided | Methyl | 2-Aminoacetamido | Peptide coupling, arylation |
| Glycine methyl ester hydrochloride | C₃H₈ClNO₂ | 133.56 | 5680-80-8 | Methyl | None | Basic peptide synthesis |
| tert-Butyl 2-(2-aminoacetamido)acetate | C₈H₁₆N₂O₃ | 188.22 | Not Provided | tert-Butyl | 2-Aminoacetamido | SPPS, selective deprotection |
| Benzyl 3-(4-aminophenyl)propanoate | C₁₆H₁₇NO₂ | 255.31 | Not Provided | Benzyl | 4-Aminophenyl | Photolabile applications |
| Methyl (2S)-3-(1H-indol-3-yl)-2-(TFA)propanoate | C₁₅H₁₅F₃N₂O₄ | 344.29 | Not Provided | Methyl | Trifluoroacetamido | Pd-catalyzed C–H activation |
Biological Activity
Methyl 3-(2-aminoacetamido)propanoate hydrochloride is a compound of interest in biomedical research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies that illustrate its efficacy.
Chemical Structure and Properties
Methyl 3-(2-aminoacetamido)propanoate hydrochloride is an amino acid derivative with the following chemical structure:
- Chemical Formula : C₅H₁₁ClN₂O₃
- Molecular Weight : 180.61 g/mol
This compound features a methyl ester group and an aminoacetamido moiety, which are critical for its biological interactions.
The biological activity of methyl 3-(2-aminoacetamido)propanoate hydrochloride can be attributed to several mechanisms:
- Inhibition of Histone Deacetylases (HDACs) :
- Antiproliferative Effects :
- Immune Modulation :
In Vitro Studies
In vitro assays have demonstrated that methyl 3-(2-aminoacetamido)propanoate hydrochloride exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes the IC50 values for different cell lines:
These values indicate a potent effect on cell viability, suggesting that the compound could be a candidate for further development as an anticancer agent.
Case Studies
-
Case Study: Anticancer Activity :
A study involving the administration of methyl 3-(2-aminoacetamido)propanoate hydrochloride in a xenograft model demonstrated a significant reduction in tumor size compared to control groups. The mechanism was linked to the induction of apoptosis via upregulation of pro-apoptotic markers . -
Case Study: Immune Response Enhancement :
Another investigation assessed the compound's ability to enhance TLR-mediated immune responses in murine models. Results indicated that co-administration with non-immunogenic antigens significantly boosted antibody production, highlighting its potential as an adjuvant in vaccine formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
